molecular formula C8H8N6O2 B6214473 N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 2731007-21-7

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6214473
CAS No.: 2731007-21-7
M. Wt: 220.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a complex organic compound that features a nitro group, a tetrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce the nitro group. This is followed by the formation of the tetrazole ring through a cycloaddition reaction involving sodium azide and a suitable nitrile precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The nitro group and tetrazole ring can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nitroaniline: Lacks the tetrazole ring, making it less reactive in certain applications.

    2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: Lacks the methyl group, which can influence its solubility and reactivity.

    N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: A reduced form of the compound with different chemical properties.

Uniqueness

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the combination of the nitro group, tetrazole ring, and aniline moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2731007-21-7

Molecular Formula

C8H8N6O2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.